

# Ac-MBP (4-14) Peptide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ac-MBP (4-14) Peptide

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This technical guide provides an in-depth overview of the acetylated myelin basic protein fragment Ac-MBP (4-14), a crucial tool for researchers in cell signaling, neuroscience, and drug development. This document details its commercial availability, biochemical properties, and applications, with a focus on its use as a highly specific substrate for Protein Kinase C (PKC).

## Commercial Availability and Specifications

Ac-MBP (4-14) is readily available from several commercial suppliers. The following table summarizes the key quantitative data from various vendors to facilitate comparison and procurement.

Supplier	Catalog Number	Purity	Molecular Weight (Da)	Available Sizes	Storage Conditions
Biorbyt	orb364146	> 95%	1432.7	1 mg, 5 mg	-20°C for one year
	orb1980956	Not Specified	1432.63	5 mg, 50 mg	Not Specified
	orb2693943	≥95%	1432.7	5 mg, 10 mg, 25 mg, 250 mg	Not Specified
	orb70376	> 95%	Not Specified	5 mg	Not Specified
MedchemExpress	HY-P1425	Not Specified	Not Specified	Not Specified	Room temperature (continental US)
Elabscience	E-PP-0569	> 95%	1432.7	Not Specified	-20°C
Real-Gene Labs	5991840	> 95%	1432.7	1 mg (MOQ)	-20°C for one year
Abcepta	SP3594a	Not Specified	Not Specified	Not Specified	2-8°C for up to 6 months, -20°C for long term

Note: Thermo Scientific has discontinued its Acetyl-Myelin Basic Protein (4-14) Peptide product.<sup>[1][2]</sup> Specifications and availability are subject to change; please refer to the respective vendor's website for the most current information.

## Biochemical Properties and Applications

Ac-MBP (4-14) is a synthetic peptide with the sequence Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. Its primary application in research is as a highly selective and phosphatase-resistant substrate for Protein Kinase C (PKC).<sup>[3]</sup> This makes it an invaluable tool for accurately assaying PKC activity in crude tissue extracts without the need for prior purification steps to remove interfering protein kinases or phosphatases.<sup>[3]</sup>

The peptide's resistance to dephosphorylation by major cellular phosphatases, such as protein phosphatases 1, 2A, and 3, ensures the stability of the phosphorylated product during the assay, leading to more reliable and reproducible results.[4]

## Experimental Protocol: Protein Kinase C (PKC) Assay

The following is a generalized protocol for an in vitro PKC assay using Ac-MBP (4-14) as a substrate, based on methodologies described in the literature.[5][6] Researchers should optimize the conditions for their specific experimental setup.

### 3.1 Materials

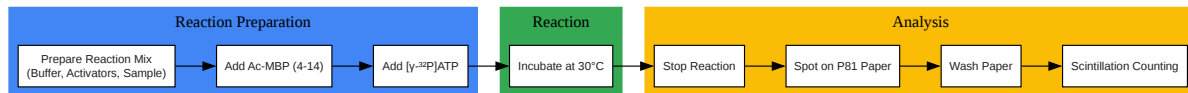
- **Ac-MBP (4-14) peptide**
- [ $\gamma$ - $^{32}\text{P}$ ]ATP
- PKC-containing sample (e.g., cell lysate, tissue homogenate)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM  $\text{MgCl}_2$ , 1 mM  $\text{CaCl}_2$
- Phosphatidylserine and Diacylglycerol (PKC activators)
- Stopping Solution: 75 mM  $\text{H}_3\text{PO}_4$
- P81 phosphocellulose paper
- Scintillation counter and vials

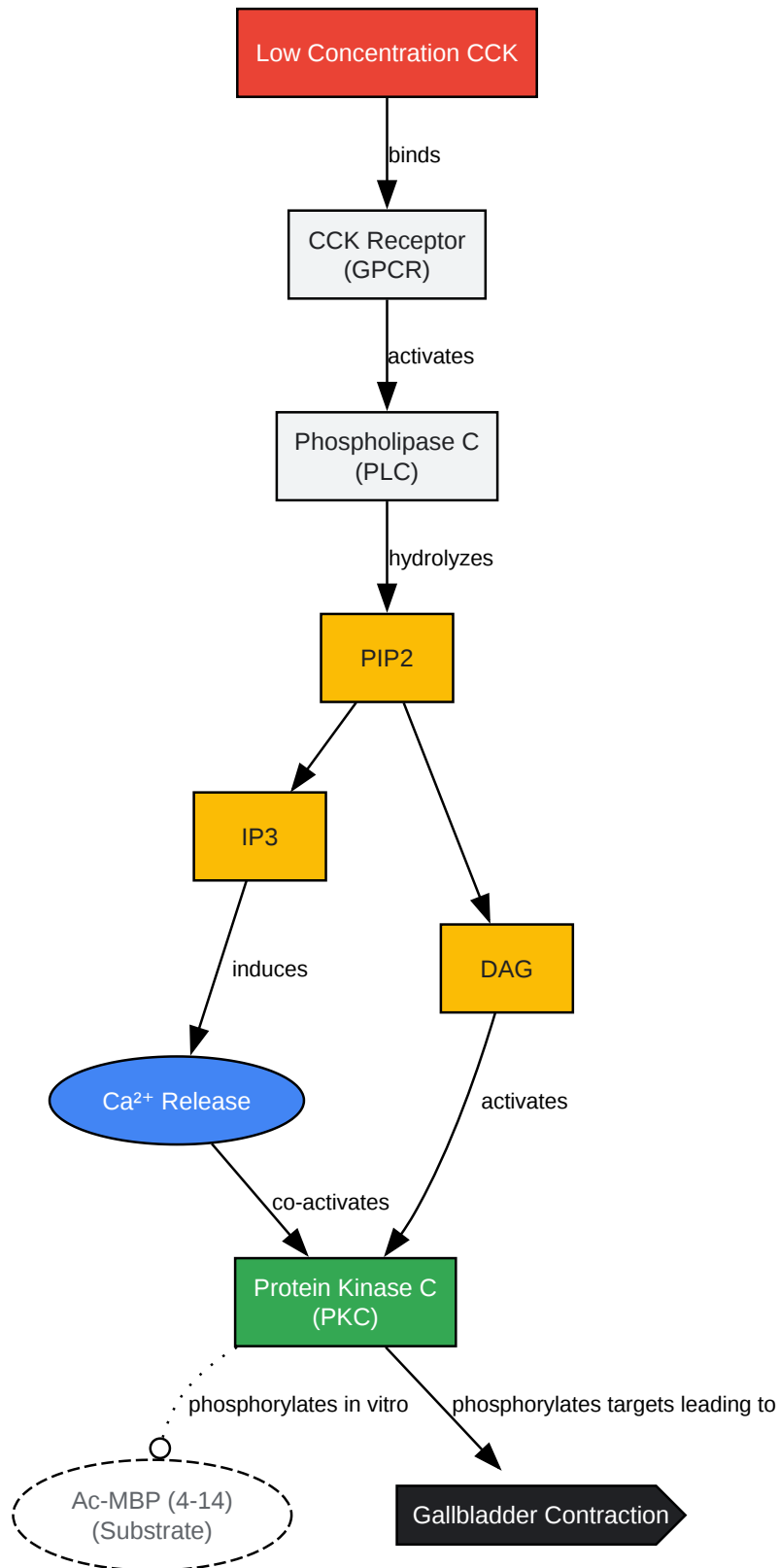
### 3.2 Procedure

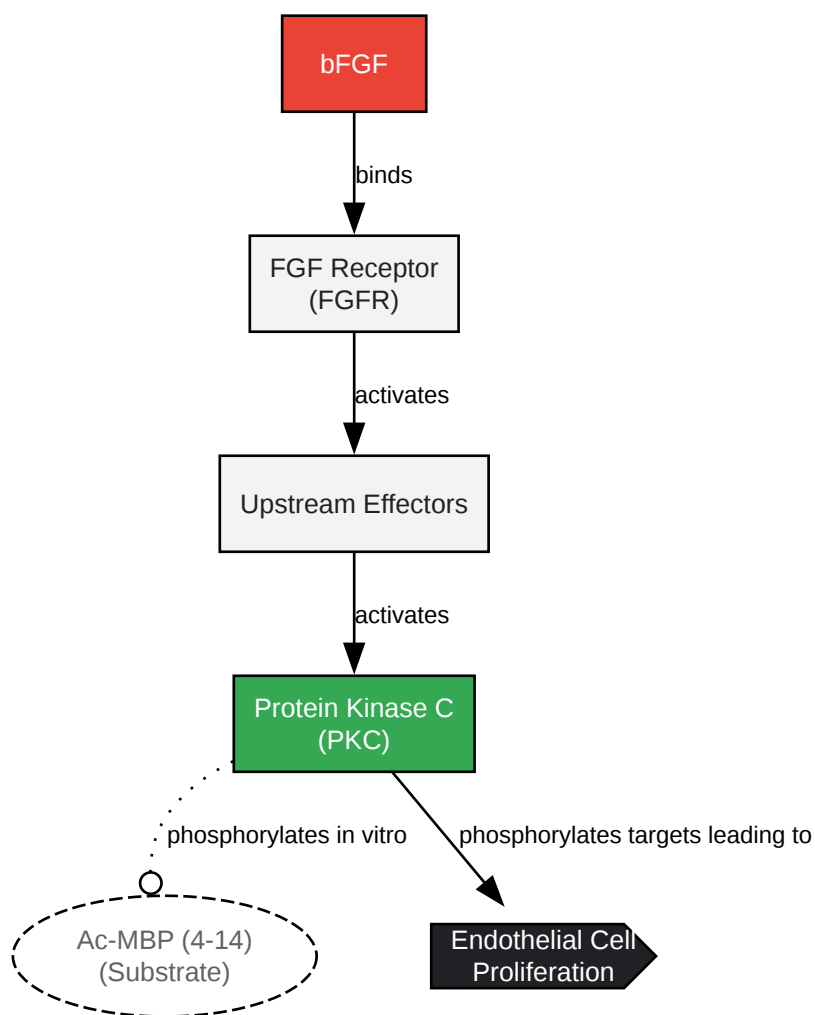
- **Prepare the Reaction Mixture:** In a microcentrifuge tube, combine the assay buffer, PKC activators, and the PKC-containing sample.
- **Initiate the Reaction:** Add Ac-MBP (4-14) and [ $\gamma$ - $^{32}\text{P}$ ]ATP to the reaction mixture. The final concentration of Ac-MBP (4-14) is typically in the range of 25-100  $\mu\text{M}$ .

- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is within the linear range.
- Stop the Reaction: Terminate the reaction by adding the stopping solution.
- Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
- Washing: Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Counting: Place the washed P81 paper in a scintillation vial with a suitable scintillant and measure the incorporated radioactivity using a scintillation counter.

### 3.3 Experimental Workflow Diagram







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- To cite this document: BenchChem. [Ac-MBP (4-14) Peptide: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15543833/docs#ac-mbp-4-14-peptide-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b15543833/docs#ac-mbp-4-14-peptide-a-technical-guide-for-researchers)

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